molecular formula C13H12N4O5S B143600 8-(3-Sulfophenyl)theophylline CAS No. 129107-78-4

8-(3-Sulfophenyl)theophylline

Cat. No. B143600
M. Wt: 336.33 g/mol
InChI Key: MIVGQTOECBUWKZ-UHFFFAOYSA-N
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Description

8-(3-Sulfophenyl)theophylline, also known as 8-Pspt or 8-SPT, is a compound with the empirical formula C13H12N4O5S . It is a polar adenosine receptor antagonist . This compound is relatively soluble in water and can penetrate cells to a limited extent .


Molecular Structure Analysis

The molecular weight of 8-(3-Sulfophenyl)theophylline is 336.32 (anhydrous basis) . The SMILES string representation of its structure is O.CN1C(=O)N(C)c2nc([nH]c2C1=O)-c3ccc(cc3)S(O)(=O)=O .


Physical And Chemical Properties Analysis

8-(3-Sulfophenyl)theophylline is a white solid . It is soluble in DMSO (>10 mg/mL), water (12 mg/mL), ethanol (12 mg/mL), and 0.1 M HCl (15 mg/mL) . Its density is approximately 1.6±0.1 g/cm^3 .

Safety And Hazards

8-(3-Sulfophenyl)theophylline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Relevant Papers One relevant paper titled “Influence of aminophylline and 8-(p-sulfophenyl)theophylline on the anticonvulsive action of diphenylhydantoin, phenobarbital, and valproate against maximal electroshock-induced convulsions in mice” was found . The paper discusses the influence of aminophylline and 8-(p-sulfophenyl)theophylline on the anticonvulsive action of various drugs .

properties

IUPAC Name

3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-4-3-5-8(6-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGQTOECBUWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156063
Record name 8-(3-Sulfophenyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Sulfophenyl)theophylline

CAS RN

129107-78-4
Record name 8-(3-Sulfophenyl)theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129107784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(3-Sulfophenyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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